methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a tetrahydrobenzene ring. The structure is further modified by a methyl ester group at position 3 and an acetamido linker substituted with a 1-phenyltetrazole-5-thiol moiety at position 2. Its structural complexity necessitates advanced crystallographic tools (e.g., SHELX ) for precise determination of molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-27-18(26)16-13-9-5-6-10-14(13)29-17(16)20-15(25)11-28-19-21-22-23-24(19)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTOTKUTRTXRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the sulfanylacetyl group and the tetrazole ring. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives of the tetrazole ring.
Substitution: Halogenated or alkylated benzothiophene derivatives.
Scientific Research Applications
methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to modulation of their activity. The sulfanylacetyl group can form covalent bonds with nucleophilic residues in proteins, altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, most notably ethyl 2-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (). Below is a detailed comparison:
Structural and Functional Group Variations
Crystallographic and Hydrogen-Bonding Behavior
Both derivatives likely exhibit similar hydrogen-bonding patterns due to shared functional groups (amide, tetrazole, and ester). However, the ethyl ester’s longer alkyl chain may influence crystal packing by introducing steric effects or altering van der Waals interactions. Studies using SHELXL (for refinement) and ORTEP-3 (for graphical representation) would resolve these differences. For instance:
- Ethyl derivative : Bulkier substituent could reduce intermolecular hydrogen-bonding efficiency, leading to lower thermal stability .
Research Findings and Validation
- Crystallographic Validation : Tools like WinGX and PLATON () ensure structural accuracy by detecting disorders, twinning, or incorrect symmetry assignments. For example, the methyl derivative’s structure would require validation for amide group planarity and tetrazole ring geometry .
- Hydrogen-Bonding Networks : Graph set analysis () could classify interactions (e.g., R₂²(8) motifs between amide and tetrazole groups), critical for stability in both derivatives .
Biological Activity
Methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as Methyl Benzothiophene Tetrazole) is a compound of significant interest due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.51 g/mol. Its structural features include a benzothiophene core linked to a tetrazole moiety via a sulfanyl group. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the tetrazole ring exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tetrazole Derivative | Staphylococcus aureus (MRSA) | 12.5 - 25 µg/mL |
| Benzothiophene-Tetrazole | Escherichia coli | 15 µg/mL |
These findings suggest that methyl benzothiophene tetrazole could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of methyl benzothiophene tetrazole has also been explored in various studies. The compound has shown promising results in inhibiting cancer cell proliferation in several types of cancer cells. For example:
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 10 |
| Lung Cancer (A549) | 15 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which is mediated through the modulation of key signaling pathways.
The biological activity of methyl benzothiophene tetrazole can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Binding : It may act on certain receptors associated with inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound can influence ROS levels in cells, leading to oxidative stress that can trigger cell death in pathogens and cancer cells.
Case Studies and Research Findings
Several studies have highlighted the efficacy of methyl benzothiophene tetrazole in preclinical models:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that methyl benzothiophene tetrazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria.
- Anticancer Research : In a study published in Cancer Letters, researchers found that treatment with this compound resulted in a marked reduction in tumor size in xenograft models.
- Mechanistic Insights : A publication in Pharmacology Reports detailed how the compound affects cellular pathways related to apoptosis and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
